molecular formula C8H5FN2O3 B12629844 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-fluoro-4-hydroxy- CAS No. 1204476-04-9

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-fluoro-4-hydroxy-

Cat. No.: B12629844
CAS No.: 1204476-04-9
M. Wt: 196.13 g/mol
InChI Key: YVOSSRZVGVJCPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-fluoro-4-hydroxy- is a heterocyclic compound featuring a fused pyrrolo-pyridine core. The molecule is substituted with a fluorine atom at position 3 and a hydroxyl group at position 4, alongside a carboxylic acid moiety at position 2 (Figure 1). Such structural features make this compound of interest in medicinal chemistry, particularly for targeting enzymes or receptors sensitive to halogenated aromatic systems .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-4-oxo-1,7-dihydropyrrolo[2,3-b]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O3/c9-5-4-3(12)1-2-10-7(4)11-6(5)8(13)14/h1-2H,(H,13,14)(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOSSRZVGVJCPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C1=O)C(=C(N2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801176886
Record name 3-Fluoro-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801176886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204476-04-9
Record name 3-Fluoro-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204476-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801176886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-fluoro-4-hydroxy- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, modifications of Madelung- and Fischer-syntheses of indoles have been employed to prepare various derivatives of pyrrolopyridines .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of high-yield reactions, efficient purification techniques, and the development of robust reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-fluoro-4-hydroxy- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

1H-Pyrrolo[2,3-b]pyridine derivatives have shown significant promise as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, a study reported that derivatives of this compound exhibited potent inhibitory activities against FGFR1, FGFR2, and FGFR3, with IC50 values indicating strong potential for cancer therapy .

Table 1: Biological Activity Against FGFRs

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
Compound 4h7925
Control---

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves multi-step procedures starting from commercially available precursors. Key steps include:

  • Formation of the Pyrrole Ring : Cyclization reactions involving appropriate amines and diketones.
  • Introduction of Fluorine : Electrophilic fluorination using reagents like Selectfluor.
  • Pyridine Ring Construction : Condensation reactions to form the pyridine structure.

Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Variations in substituents can significantly influence their potency against specific targets .

Case Study 1: Inhibition of FGFRs

A series of derivatives were synthesized and evaluated for their ability to inhibit FGFRs. Among them, compound 4h not only inhibited breast cancer cell proliferation but also induced apoptosis and inhibited cell migration and invasion . This highlights the potential application in targeted cancer therapies.

Case Study 2: Phosphodiesterase Inhibition

Another study focused on synthesizing derivatives as selective phosphodiesterase 4B inhibitors. Compound 11h showed significant inhibition of TNF-α release from macrophages exposed to pro-inflammatory stimuli, indicating potential applications in treating inflammatory diseases .

Comparison with Similar Compounds

Structural Analogues by Substituent Type and Position

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with analogous pyrrolo-pyridine derivatives:

Compound Name Substituents Carboxylic Acid Position Yield/Purity Key Properties/Notes Source
Target Compound 3-F, 4-OH 2 N/A Enhanced acidity of 4-OH due to 3-F -
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid 5-Cl 2 71% yield Electron-withdrawing Cl may reduce reactivity
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid None 3 98% purity Commercial availability; no substituents
4-Hydroxy-3-vinyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid 3-vinyl, 4-OH 2 N/A Vinyl group increases hydrophobicity
3-Bromo-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid 3-Br, 4-OH 2 N/A Br offers heavier halogen for radiolabeling

Key Observations :

  • Substituent Effects: Fluorine’s electronegativity (3-F) likely increases the hydroxyl group’s acidity compared to bulkier halogens like bromine (3-Br) or non-halogen substituents (e.g., 3-vinyl) .
  • Positional Influence : The 4-hydroxy group in the target compound may facilitate stronger hydrogen bonding compared to derivatives with hydroxyl groups at other positions (e.g., 5-methoxy in ) .
  • Synthetic Accessibility : High yields (71–95%) for chloro- and methoxy-substituted analogues () suggest that electron-withdrawing groups at position 5 are synthetically manageable, though fluorine’s smaller size at position 3 may pose distinct challenges .
Carboxylic Acid Position and Isomerism

The position of the carboxylic acid group significantly impacts molecular interactions:

  • Position 2 (Target Compound) : Favors planar geometry, enabling conjugation with the aromatic system, which may enhance stability and binding affinity in biological systems.
  • Position 5 (ST-1203) : Reduces electronic conjugation, possibly diminishing acidity compared to position 2 derivatives .

Biological Activity

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-fluoro-4-hydroxy- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of pyrrolo[2,3-b]pyridine derivatives known for their diverse pharmacological properties, including anticancer and kinase inhibition activities.

Chemical Structure and Properties

The chemical structure of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-fluoro-4-hydroxy- can be represented as follows:

  • Molecular Formula : C₈H₆F N₂O₂
  • Molecular Weight : 180.14 g/mol
  • CAS Number : 1016241-78-3

The presence of the fluorine atom at the 3-position and the hydroxyl group at the 4-position are significant for its biological activity and stability.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibit potent inhibitory effects on various fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis. For instance, compound 4h from a related series showed IC50 values against FGFR1–4 in the range of 7 to 712 nM. In vitro assays indicated that this compound inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis, highlighting its potential as an anticancer agent .

Kinase Inhibition

The compound is also noted for its role as an inhibitor of SGK-1 kinase. This enzyme is involved in various cellular processes including cell survival and proliferation. The inhibition of SGK-1 by pyrrolo[2,3-b]pyridine derivatives could provide therapeutic benefits in conditions where SGK-1 is dysregulated .

The mechanism by which 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. By binding to the active sites of these targets, the compound can inhibit their activity, thereby disrupting critical signaling pathways associated with cell growth and survival .

Comparative Analysis with Related Compounds

Compound NameIC50 Values (nM)Biological Activity
Compound 4hFGFR1: 7Anticancer
FGFR2: 9
FGFR3: 25
FGFR4: 712
Compound AVariesKinase Inhibition

This table illustrates the potency of various pyrrolo[2,3-b]pyridine derivatives against FGFRs and their potential applications in cancer therapy.

Case Studies

One notable case study involved testing a series of pyrrolo[2,3-b]pyridine derivatives for their effectiveness against breast cancer cell lines. The study found that compounds with modifications at the fluorine and hydroxyl positions exhibited enhanced activity compared to their unmodified counterparts. This suggests that structural modifications can significantly impact biological efficacy .

Q & A

Advanced Research Question

  • HPLC-MS : Detects impurities at <0.1% levels (e.g., uses LCMS with 97.34% purity) .
  • ICP-OES : Identifies residual metal catalysts (e.g., Pd from cross-couplings) .
  • NMR DOSY : Differentiates oligomers or aggregates in solution .

How can computational methods predict the compound’s metabolic stability?

Advanced Research Question

  • ADMET Prediction : Tools like SwissADME assess CYP450 metabolism sites .
  • MD Simulations : Track interactions with metabolic enzymes (e.g., ’s 6-fluoro derivative resists glucuronidation) .
  • Metabolite Identification : HRMS/MS fragments match predicted oxidation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.